Cas no 1096811-40-3 (N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine)
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
- 4-Piperidinamine, N-methyl-1-(2,2,2-trifluoroethyl)-
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- MDL: MFCD11640760
- Inchi: 1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3
- InChI Key: DIVXFJMQJQDAGS-UHFFFAOYSA-N
- SMILES: N1(CC(F)(F)F)CCC(NC)CC1
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N303111-100mg |
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | N303111-500mg |
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | N303111-1g |
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 1g |
$ 750.00 | 2022-06-03 | ||
| Enamine | EN300-248772-1g |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 95% | 1g |
$813.0 | 2023-09-15 | |
| Enamine | EN300-248772-5g |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 95% | 5g |
$2360.0 | 2023-09-15 | |
| Enamine | EN300-248772-10g |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 95% | 10g |
$3500.0 | 2023-09-15 | |
| Enamine | EN300-248772-0.05g |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 95% | 0.05g |
$188.0 | 2024-06-19 | |
| Enamine | EN300-248772-0.1g |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 95% | 0.1g |
$282.0 | 2024-06-19 | |
| Enamine | EN300-248772-0.25g |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 95% | 0.25g |
$403.0 | 2024-06-19 | |
| Enamine | EN300-248772-0.5g |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
1096811-40-3 | 95% | 0.5g |
$636.0 | 2024-06-19 |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Suppliers
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Professional Introduction to N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS No. 1096811-40-3)
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine, a compound with the chemical identifier CAS No. 1096811-40-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their versatile applications in medicinal chemistry due to their unique structural and pharmacological properties.
The molecular structure of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine incorporates a trifluoroethyl group at the 1-position and an amine substituent at the 4-position of the piperidine ring. The presence of fluorine atoms in the trifluoroethyl moiety introduces a high degree of electronic and steric modulation, which can significantly influence the compound's biological activity and pharmacokinetic profile. This feature makes it particularly valuable for the development of novel therapeutic agents targeting various diseases.
Recent research in medicinal chemistry has highlighted the importance of fluorinated compounds in drug design. The fluorine atoms in N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine can enhance metabolic stability, improve binding affinity to biological targets, and modulate drug distribution and excretion. These properties are critical for optimizing drug efficacy and minimizing side effects.
In the context of modern drug discovery, N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine has been explored as a key intermediate in the synthesis of bioactive molecules. Its structural framework provides a versatile scaffold for further chemical modifications, enabling researchers to tailor its pharmacological properties to specific therapeutic needs. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of enzyme targets associated with inflammatory and neurological disorders.
The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve optimal results. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis.
One of the most compelling aspects of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is its potential in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against certain kinases and proteases implicated in cancer progression. By modulating these enzymatic targets, it may offer a novel approach to cancer therapy. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
The pharmacokinetic profile of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is another area of active investigation. Studies have shown that fluorinated piperidine derivatives generally exhibit improved bioavailability and prolonged half-life compared to their non-fluorinated counterparts. This attribute is particularly advantageous for developing once-daily dosing regimens, enhancing patient compliance and convenience.
In conclusion, N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS No. 1096811-40-3) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its significance in addressing critical health challenges is likely to grow.
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